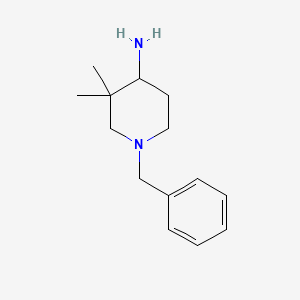

1-Benzyl-3,3-dimethylpiperidin-4-amine

Übersicht

Beschreibung

1-Benzyl-3,3-dimethylpiperidin-4-amine is a chemical compound used as a reagent in the preparation of Janus tyrosine kinase inhibitors for the treatment of autoimmune diseases . It can also be used as an organic synthesis intermediate and pharmaceutical intermediate, mainly used in laboratory research and development processes and chemical production processes .

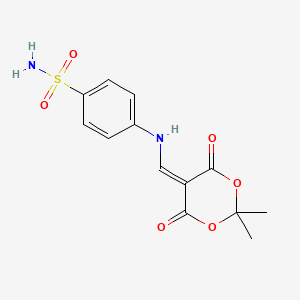

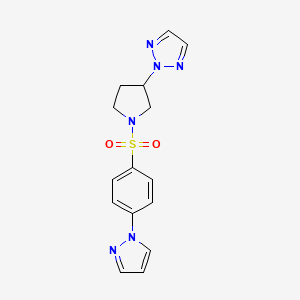

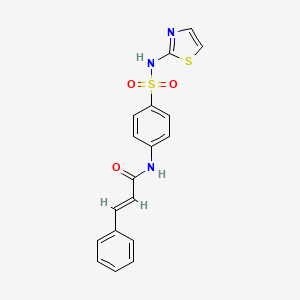

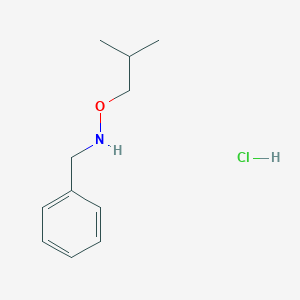

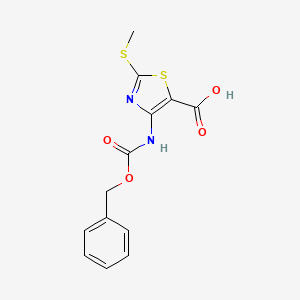

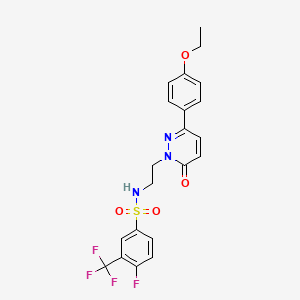

Molecular Structure Analysis

The molecular formula of 1-Benzyl-3,3-dimethylpiperidin-4-amine is C14H22N2 . The molecular weight is 218.34 g/mol . The InChI string representation of its structure isInChI=1S/C14H22N2/c1-14(2)11-16(9-8-13(14)15)10-12-6-4-3-5-7-12/h3-7,13H,8-11,15H2,1-2H3 . Physical And Chemical Properties Analysis

1-Benzyl-3,3-dimethylpiperidin-4-amine has a molecular weight of 218.34 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 2 . The exact mass is 218.178298710 g/mol and the monoisotopic mass is also 218.178298710 g/mol . The topological polar surface area is 29.3 Ų . The heavy atom count is 16 .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of Materials Research has highlighted the synthesis of polymers and compounds that demonstrate significant potential in material science. For instance, poly(β-aminoesters) synthesized via the addition of secondary amines to bis(acrylate ester) were investigated for their hydrolytic degradation and non-cytotoxic nature, making them promising for synthetic transfection vector applications (Lynn & Langer, 2000). Similarly, the electronic structure of π-conjugated redox systems with borane/borataalkene end groups was studied, providing insights into their potential electronic applications (Fiedler et al., 1996).

Understanding Molecular Interactions Research on the fluorescence enhancement of trans-4-aminostilbene by N-phenyl substitutions explored the "amino conjugation effect," shedding light on molecular interactions and the impact of structural modifications on fluorescence properties (Yang, Chiou, & Liau, 2002). Another study used phenyl cations as probes to establish electrophilicity-nucleophilicity relations, contributing to our understanding of reaction mechanisms and rates (Dichiarante, Fagnoni, & Albini, 2008).

Biological Activities and Applications The potential biological activities of compounds related to "1-Benzyl-3,3-dimethylpiperidin-4-amine" have also been explored. For example, the study of amide formation by carbodiimide in aqueous media highlights the biochemical relevance and applications in bioconjugation (Nakajima & Ikada, 1995). Additionally, the enhanced corrosion resistance of mild steel in acidic solutions by trace amounts of benzothiazole derivatives, including a compound similar to "1-Benzyl-3,3-dimethylpiperidin-4-amine," showcases the application in materials protection (Salarvand et al., 2017).

Safety and Hazards

Eigenschaften

IUPAC Name |

1-benzyl-3,3-dimethylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-14(2)11-16(9-8-13(14)15)10-12-6-4-3-5-7-12/h3-7,13H,8-11,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSWUAMLORPBSTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCC1N)CC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B2961204.png)

![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2961211.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-[(propan-2-ylcarbamoylamino)methyl]benzoate](/img/structure/B2961220.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2961224.png)

![4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)isoquinolin-1(2H)-one](/img/structure/B2961227.png)